N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide
Description
Core Structural Features
The molecular architecture of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide comprises three distinct regions:
- Benzamide backbone : The primary scaffold features a benzene ring substituted with a carbonyl group linked to an ethylamine chain. This amide bond introduces partial double-bond character, restricting rotation and influencing conformational stability.
- 4-Dimethylaminophenyl group : Positioned at the para-site of the benzene ring, the dimethylamino group (–N(CH₃)₂) acts as an electron-donating substituent, enhancing solubility through potential protonation and modulating electronic interactions with biological targets.
- 4-Methylpiperazine moiety : The piperazine ring, a six-membered diamine, adopts a chair conformation with a methyl group at the N-4 position. This substitution reduces ring symmetry, affecting both steric interactions and hydrogen-bonding potential.
A comparative analysis of bond lengths and angles derived from crystallographic data reveals that the piperazine ring exhibits slight deviations from ideal chair geometry due to steric interactions between the methyl group and adjacent hydrogen atoms.
Piperazine vs. Piperidine Analogs: Comparative Conformational Dynamics
Piperazine and piperidine analogs exhibit marked differences in conformational behavior due to their distinct nitrogen atom configurations:
Ring flexibility :
- Piperazine : The presence of two nitrogen atoms introduces two sites for hydrogen bonding and protonation. Chair-to-chair interconversion barriers for 4-methylpiperazine derivatives range between 56–80 kJ/mol, as determined by variable-temperature NMR.
- Piperidine : With a single nitrogen atom, ring inversion barriers are typically lower (40–50 kJ/mol), resulting in faster conformational interconversion.
Electronic effects :
- The electron-donating methyl group on piperazine increases the basicity of the adjacent nitrogen (pKa ≈ 7.1) compared to unsubstituted piperidine (pKa ≈ 11.1).
- Substituents on the aromatic phenyl group (e.g., dimethylamino) further delocalize electron density, altering the rotational barriers of adjacent bonds.
Biological implications :
Protonation State Modulation at Physiological pH
The protonation state of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide significantly impacts its physicochemical and biological properties:
pKa values :
Solubility modulation :
Conformational effects :
| Protonation Site | pKa | % Protonated at pH 7.4 | Impact on Conformation |
|---|---|---|---|
| Piperazine nitrogen | 7.1 | 55% | Stabilizes chair conformation |
| Dimethylamino group | 10.5 | <5% | No significant effect on ring dynamics |
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-24(2)20-11-9-18(10-12-20)21(26-15-13-25(3)14-16-26)17-23-22(27)19-7-5-4-6-8-19/h4-12,21H,13-17H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHYIVIZLWPJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling with Piperazine: The resulting amine is then coupled with 4-methylpiperazine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formation of Benzamide: Finally, the coupled product is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs vary in piperazine and benzamide substituents, which critically influence pharmacological profiles. Key comparisons include:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Physicochemical and Pharmacokinetic Considerations
- Solubility: Polar substituents (e.g., 7o’s dichlorophenyl group) reduce solubility, whereas the target compound’s dimethylamino group could improve aqueous solubility .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C23H31N5O
- Molecular Weight : 397.53 g/mol
- CAS Number : 900006-28-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound is known to inhibit specific kinases, which play a crucial role in cell signaling related to cancer proliferation.
Key Mechanisms:
- Kinase Inhibition : The compound has shown efficacy in inhibiting kinases such as BCR-ABL and SRC, which are implicated in various cancers. This inhibition disrupts the signaling pathways that promote tumor growth.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through the inhibition of bacterial cell wall synthesis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 Value (nM) | Cell Line/Target | Reference |
|---|---|---|---|
| BCR-ABL Kinase Inhibition | 47 | K562 Cells | |
| SRC Kinase Inhibition | 52 | Ba/F3 Cells | |
| Antimicrobial Activity | Not yet quantified | Various bacterial strains |
Case Study 1: Inhibition of BCR-ABL Kinase
In a study evaluating the effectiveness of various compounds against the BCR-ABL kinase, this compound demonstrated an IC50 value of 47 nM against K562 cells. This indicates a strong potential for use in treating chronic myeloid leukemia (CML), a cancer characterized by the presence of this active kinase.
Case Study 2: SRC Kinase Inhibition
Another study highlighted the compound's selectivity and potency against SRC kinase, with an IC50 value of 52 nM in Ba/F3 cells. The selectivity observed at concentrations up to 10 µM suggests minimal off-target effects, making it a promising candidate for further development as a targeted therapy.
Research Findings and Future Directions
Recent investigations into the pharmacokinetics and bioavailability of this compound have revealed favorable profiles, indicating good absorption and distribution characteristics. The presence of the dimethylamino group enhances lipophilicity, which is crucial for cellular uptake.
Ongoing Research
Current research is focusing on:
- Structural Modifications : Enhancing potency and selectivity through chemical modifications.
- Combination Therapies : Evaluating the efficacy of this compound in combination with other anticancer agents to overcome resistance mechanisms.
Q & A
Q. What are the standard synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide, and what purification methods ensure high yield?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Starting with benzoyl chloride derivatives, dimethylamino and piperazinyl groups are introduced via nucleophilic substitution under inert conditions (e.g., Schlenk techniques). Purification employs column chromatography (silica gel, chloroform/methanol gradients) and crystallization. Structural confirmation is achieved through NMR and mass spectrometry .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and connectivity. Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities, though this is less common due to crystallization challenges .
Q. What primary biological targets are screened for this compound in early-stage research?
Initial screening focuses on receptors linked to the structural motifs: dopamine D2/D3 (piperazine moiety), serotonin receptors (dimethylamino group), and kinase inhibitors (benzamide core). In vitro assays (e.g., radioligand binding, enzyme inhibition) prioritize targets like acetylcholinesterase (Alzheimer’s research) or cancer-related kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity .
- Catalysts : Bases like K₂CO₃ or triethylamine neutralize HCl byproducts in amide couplings .
- Temperature control : Reflux conditions (60–80°C) balance reaction rate and side-product minimization .
- Purification : Gradient elution in chromatography reduces co-elution of structurally similar impurities .
Q. What computational methods predict the compound’s biological activity and binding modes?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., acetylcholinesterase). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. MD simulations assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Contradictions often arise from:
- Bioavailability : Poor solubility (logP >3) limits absorption. Strategies include salt formation (e.g., hydrochloride salts) or nanoformulation .
- Metabolic instability : Cytochrome P450 assays identify metabolic hotspots; structural modifications (e.g., fluorination) block oxidative degradation .
- Off-target effects : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended interactions .
Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic potential?
- Solubility : Introduce hydrophilic groups (e.g., sulfonyl, hydroxyl) without disrupting target binding .
- Half-life extension : PEGylation or prodrug designs (e.g., ester prodrugs) enhance plasma stability .
- Blood-brain barrier penetration : Evaluate logD (1–3) and P-gp substrate potential via Caco-2 assays .
Notes
- Avoid commercial sources (e.g., BenchChem) per user instructions; prioritize peer-reviewed methodologies.
- Structural analogs (e.g., piperazine-linked benzamides) provide insights into SAR but require validation for this specific compound .
- Contradictory data (e.g., high in vitro IC₅₀ but low in vivo efficacy) necessitate multi-parametric optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
